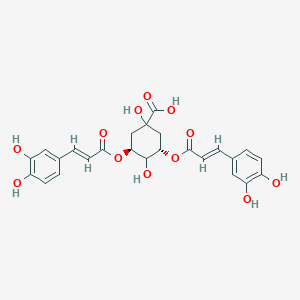
3,5-Di-caffeoylquinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-caffeoylquinic acid is a carboxylic ester that is the diester obtained by the condensation of the hydroxy groups at positions 3 and 5 of (−)-quinic acid with the carboxy group of trans-caffeic acid . This compound is naturally occurring in many plants such as Helichrysum populifolium, Ipomoea batatas, Centella asiatica, Aster scaber, and green coffee beans . It exhibits hepatoprotective and cytotoxic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-caffeoylquinic acid involves the esterification of caffeic acid with quinic acid. This reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired diester. For example, the esterification can be carried out using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as green coffee beans or other plants rich in this compound. The extraction process typically involves solvent extraction followed by purification steps like column chromatography to isolate the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Di-caffeoylquinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinic acid derivatives, while reduction can yield caffeic acid derivatives .
Applications De Recherche Scientifique
3,5-Di-caffeoylquinic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Di-caffeoylquinic acid involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and reducing oxidative stress.
Neuroprotection: It disrupts amyloid-beta self-aggregation by interacting with specific phenolic hydroxyl and amino acid residues, particularly at Met-35 in amyloid-beta.
Anti-Adipogenic Effects: The compound inhibits lipid accumulation in adipose cells by enhancing the expression of heme oxygenase-1 and reducing fatty acid anabolism.
Comparaison Avec Des Composés Similaires
- 3,4-Di-caffeoylquinic acid
- 4,5-Di-caffeoylquinic acid
- 1,3-Di-caffeoylquinic acid
- Chlorogenic acid (3-caffeoylquinic acid)
Uniqueness: 3,5-Di-caffeoylquinic acid is unique due to its specific esterification at positions 3 and 5 of quinic acid, which imparts distinct biological activities and higher bioavailability compared to other isomers .
Propriétés
Formule moléculaire |
C25H24O12 |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
(3S,5S)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m0/s1 |
Clé InChI |
KRZBCHWVBQOTNZ-KBGJWNOUSA-N |
SMILES isomérique |
C1C(C[C@@H](C([C@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


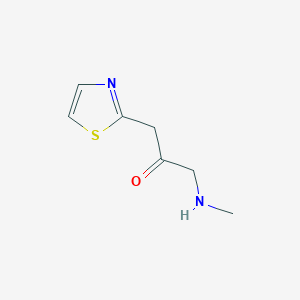
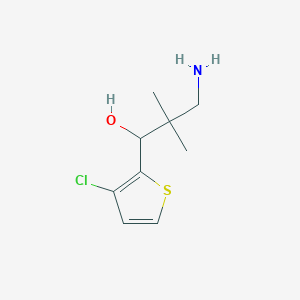
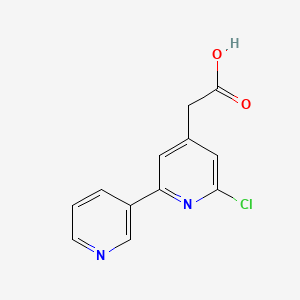
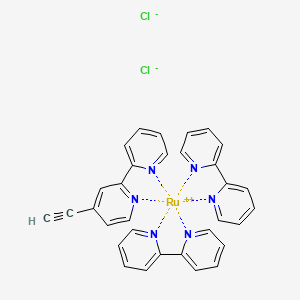
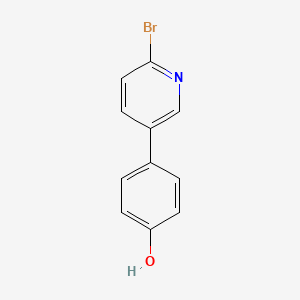


![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)

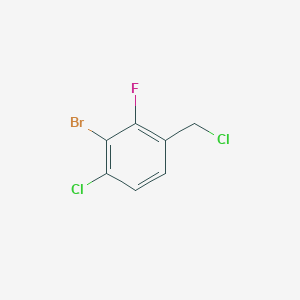
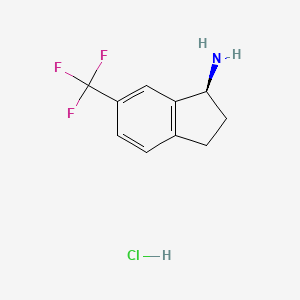

![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
